An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)ethyl Carbonate: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)ethyl Carbonate: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(4-iodophenyl)ethyl carbonate, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a scientifically grounded perspective on its chemical structure, predicted physical properties, a plausible synthetic route, and expected spectroscopic characteristics. The significance of the iodinated phenyl moiety as a versatile synthetic handle is also discussed, highlighting its potential in the development of novel pharmaceutical agents.
Introduction: The Significance of Iodinated Aromatic Compounds in Synthesis
Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis, largely owing to the unique properties of the carbon-iodine (C-I) bond.[1][2] The relatively low bond dissociation energy and high polarizability of the C-I bond make it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures.[2] Furthermore, the iodine substituent can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.[1] In the context of drug development, iodinated compounds serve as key building blocks for a range of pharmaceuticals and are also used as contrast agents in medical imaging.[3][4][5] Ethyl 2-(4-iodophenyl)ethyl carbonate, incorporating both an organic carbonate functional group and an iodinated phenyl ring, represents a potentially valuable, yet underexplored, chemical entity.
Chemical Structure and Nomenclature
IUPAC Name: ethyl 2-(4-iodophenyl)ethyl carbonate
The structure of ethyl 2-(4-iodophenyl)ethyl carbonate consists of a central carbonate functional group. One side of the carbonate is esterified with ethanol, forming an ethyl carbonate moiety. The other side is linked to a 2-(4-iodophenyl)ethanol group. This arrangement results in an acyclic, unsymmetrical organic carbonate.
Molecular Formula: C₁₁H₁₃IO₃
Canonical SMILES: CCOC(=O)OCCC1=CC=C(C=C1)I
Molecular Weight: 320.12 g/mol
Predicted Physical Properties
| Property | Predicted Value/Observation | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Organic carbonates are typically colorless liquids or solids. The presence of iodine may impart a slight yellow tinge, which can deepen upon exposure to light and air due to the potential for slight decomposition and release of iodine. |
| Boiling Point | > 200 °C (at atmospheric pressure) | The relatively high molecular weight and polarity of the carbonate and iodo-substituents would suggest a high boiling point. |
| Melting Point | Likely a low-melting solid or a liquid at room temperature | The lack of significant crystal packing forces in many similar medium-sized organic molecules suggests a low melting point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in water. | The ester-like character of the carbonate group and the presence of the aromatic ring confer solubility in a range of organic solvents. The overall nonpolar character, despite the polar carbonate group, suggests low water solubility.[6] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and prolonged exposure to light. | Organic carbonates are generally stable compounds.[7] However, they can undergo hydrolysis under acidic or basic conditions. The carbon-iodine bond can be susceptible to light-induced cleavage. |
Proposed Synthesis and Experimental Protocol
A plausible and widely utilized method for the synthesis of unsymmetrical carbonates involves the reaction of an alcohol with a chloroformate in the presence of a base.[8][9] For ethyl 2-(4-iodophenyl)ethyl carbonate, this would involve the reaction of 2-(4-iodophenyl)ethanol with ethyl chloroformate.
Synthetic Workflow
Step-by-Step Experimental Protocol
Materials:
-
2-(4-iodophenyl)ethanol
-
Ethyl chloroformate
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-iodophenyl)ethanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Reagent: Add pyridine (1.2 eq) to the solution with stirring. Then, add ethyl chloroformate (1.1 eq) dropwise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4-iodophenyl)ethyl carbonate.
Predicted Spectroscopic Characterization
While experimental spectra for ethyl 2-(4-iodophenyl)ethyl carbonate are not available, its spectroscopic features can be predicted based on the analysis of its functional groups and data from similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the 2-(4-iodophenyl)ethyl moiety.
-
Ethyl group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, coupled to the methylene protons. A quartet for the methylene protons (-O-CH₂-) of the ethyl group is anticipated around δ 4.1-4.3 ppm.
-
2-(4-iodophenyl)ethyl group: The two methylene groups will appear as triplets. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) is expected around δ 2.9-3.1 ppm, while the methylene group attached to the carbonate oxygen (-O-CH₂-) should appear further downfield, around δ 4.3-4.5 ppm.
-
Aromatic protons: The para-substituted aromatic ring will exhibit a typical AA'BB' system, with two doublets. The protons ortho to the iodine atom are expected to resonate around δ 7.6-7.8 ppm, and the protons meta to the iodine (and ortho to the ethyl group) around δ 7.0-7.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
Carbonyl carbon: The carbonate carbonyl carbon is expected to resonate in the range of δ 154-156 ppm.
-
Aromatic carbons: Four signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-95 ppm. The other aromatic carbons are expected in the typical aromatic region (δ 120-140 ppm).
-
Aliphatic carbons: The methylene carbon of the ethyl group (-O-CH₂-) is predicted around δ 63-65 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm. For the 2-(4-iodophenyl)ethyl moiety, the methylene carbon attached to the carbonate oxygen (-O-CH₂-) is expected around δ 68-70 ppm, and the methylene carbon adjacent to the aromatic ring (-Ar-CH₂-) around δ 35-37 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonate carbonyl group.
-
C=O stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ for the carbonate carbonyl (C=O) stretching vibration.
-
C-O stretch: Two distinct C-O stretching bands are anticipated in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H stretches: These will be present in the 3000-2850 cm⁻¹ region.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 320 would be expected, although it may be of low intensity.
Predicted Fragmentation Pattern:
Key fragmentation pathways would likely involve:
-
Cleavage of the C-O bonds adjacent to the carbonyl group.
-
Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 275.
-
Loss of carbon dioxide.
-
Fragmentation of the 2-(4-iodophenyl)ethyl side chain, potentially leading to a prominent tropylium-like ion or a benzylic cation. The presence of iodine would result in a characteristic isotopic pattern for fragments containing it.
Reactivity and Potential Applications
Reactivity
The reactivity of ethyl 2-(4-iodophenyl)ethyl carbonate is dictated by its two primary functional groups:
-
Carbonate Ester: This group is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, which would yield ethanol, 2-(4-iodophenyl)ethanol, and carbon dioxide. It can also undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.
-
Aryl Iodide: The carbon-iodine bond is the most reactive site for transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 4-position of the phenyl ring. It can also be converted to an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) for subsequent reactions with electrophiles.
Potential Applications in Drug Development
While there are no specific documented applications for ethyl 2-(4-iodophenyl)ethyl carbonate, its structure suggests potential utility as a versatile intermediate in drug discovery and development. The iodophenyl moiety serves as a key handle for late-stage functionalization, a strategy often employed in medicinal chemistry to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. The carbonate group, while potentially labile in vivo, could be explored as a prodrug moiety to improve the pharmacokinetic properties of a parent drug molecule containing a hydroxyl group.
Safety and Handling
As there is no specific safety data sheet (SDS) for ethyl 2-(4-iodophenyl)ethyl carbonate, general precautions for handling laboratory chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-(4-iodophenyl)ethyl carbonate is a chemical entity with significant potential as a building block in organic synthesis, particularly for applications in medicinal chemistry. Although direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. The presence of the versatile aryl iodide functionality makes it an attractive substrate for the synthesis of more complex molecules. Further research to experimentally validate the properties and explore the reactivity of this compound is warranted and will undoubtedly contribute to the expanding toolbox of synthetic chemists.
References
-
Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PMC. Available at: [Link]
-
Organic carbonates as green media: from laboratory syntheses to industrial applications. Royal Society of Chemistry. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]
-
Carbonate synthesis. Organic Chemistry Portal. Available at: [Link]
- Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents. Google Patents.
-
Organic Carbonates. ACS Publications. Available at: [Link]
-
Aryl ethyl ethers prepared by ethylation using diethyl carbonate. ResearchGate. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]
-
Activation of Benzyl Aryl Carbonates: The Role of Cation−π Interactions. ACS Publications. Available at: [Link]
-
Preparation of ethyl chloroformate. PrepChem.com. Available at: [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NMR Predictor - Documentation. Chemaxon. Available at: [Link]
-
Carbonate ester. Wikipedia. Available at: [Link]
-
Role of Iodine in Pharmaceutical and Healthcare Applications. Coherent Market Insights. Available at: [Link]
-
Convenient Method for the Synthesis of N-(Ethyloxycarbonyl) Ester Derivatives from Amino Acids. Marcel Dekker, Inc. Available at: [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. CVI.1 Occurrence of Alkyl and Aryl Rearrangements in the Fragmentation of Some Organic Carbonates2. Journal of the American Chemical Society. Available at: [Link]
-
Organic Carbonates from Natural Sources. ACS Publications. Available at: [Link]
-
CASPRE - 13 C NMR Predictor. Available at: [Link]
-
Fragmentation Mechanisms. Available at: [Link]
-
ethyl n-methylcarbamate. Organic Syntheses Procedure. Available at: [Link]
-
Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc. Available at: [Link]
-
preparation of esters. Chemguide. Available at: [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
-
How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
-
Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
-
How to Predict NMR in ChemDraw. YouTube. Available at: [Link]
-
Predict all NMR spectra. NMRdb.org. Available at: [Link]
-
Predict 1H proton NMR spectra. NMRdb.org. Available at: [Link]
-
13C NMR predictor. virtual Chemistry 3D. Available at: [Link]
-
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. RSC Publishing. Available at: [Link]
-
The spectroscopic characterization, intramolecular charge transfer and reactive behavior of 2,4,6-tris (dimethylaminomethyl) phenol | Request PDF. ResearchGate. Available at: [Link]
-
Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. PubMed. Available at: [Link]
-
(PDF) Structure and Spectroscopic Characterisation of Phenanthroline‐Based Iodobismuthate(III) Complexes Utilised for Raw Acoustic Signal Classification. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

